molecular formula C12H13N5O B14875815 (5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B14875815
M. Wt: 243.26 g/mol
InChI Key: XDXIDRXDLVJLMO-UHFFFAOYSA-N
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Description

(5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine: is a complex organic compound that features a unique structure combining pyrrole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrole Rings: Starting with a suitable precursor, pyrrole rings are synthesized through cyclization reactions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids under dehydrating conditions.

    Coupling Reactions: The pyrrole and oxadiazole rings are then coupled using a suitable linker, often involving a condensation reaction.

    Final Functionalization: The methanamine group is introduced in the final step through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and oxadiazole rings.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It is explored for its potential in creating novel materials with unique electronic properties.

Biology and Medicine

    Drug Development: Due to its unique structure, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Polymer Science: Incorporated into polymers to enhance their mechanical and thermal properties.

    Sensors: Utilized in the development of chemical sensors due to its reactive functional groups.

Mechanism of Action

The mechanism by which (5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    (1H-pyrrol-2-yl)methanamine: A simpler structure lacking the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

    Structural Complexity: The combination of pyrrole and oxadiazole rings with a methanamine group makes it unique.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

[5-[pyrrol-1-yl(1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C12H13N5O/c13-8-10-15-12(18-16-10)11(9-4-3-5-14-9)17-6-1-2-7-17/h1-7,11,14H,8,13H2

InChI Key

XDXIDRXDLVJLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(C2=CC=CN2)C3=NC(=NO3)CN

Origin of Product

United States

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